5-Chloro-4-ethoxypyridine-3-sulfonamide
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Overview
Description
5-Chloro-4-ethoxypyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C7H9ClN2O3S. It is a member of the sulfonamide class, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-ethoxypyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-ethoxypyridine with sulfonamide derivatives. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-ethoxypyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-4-ethoxypyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Chloro-4-ethoxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: An antibacterial compound used in veterinary medicine.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Uniqueness
5-Chloro-4-ethoxypyridine-3-sulfonamide is unique due to its specific structural features, such as the presence of a chlorine atom and an ethoxy group on the pyridine ring. These features contribute to its distinct chemical reactivity and biological activity compared to other sulfonamide derivatives .
Properties
Molecular Formula |
C7H9ClN2O3S |
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Molecular Weight |
236.68 g/mol |
IUPAC Name |
5-chloro-4-ethoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9ClN2O3S/c1-2-13-7-5(8)3-10-4-6(7)14(9,11)12/h3-4H,2H2,1H3,(H2,9,11,12) |
InChI Key |
LJQWJRIEPNHUHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=NC=C1S(=O)(=O)N)Cl |
Origin of Product |
United States |
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